

GYKI-47261: A Tool for Investigating Glutamate Excitotoxicity

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic when present in excessive concentrations, a phenomenon known as excitotoxicity. [1][2] This process is implicated in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[2][3] Excitotoxicity is primarily mediated by the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3] The influx of excessive calcium ions (Ca2+) through these receptors triggers a cascade of intracellular events leading to neuronal damage and death.[1][2]

GYKI-47261 is a potent and selective non-competitive antagonist of AMPA receptors.[4][5] Unlike competitive antagonists that bind to the glutamate binding site, **GYKI-47261** binds to an allosteric site on the AMPA receptor, making its inhibitory action independent of glutamate concentration.[6] This property makes it a valuable tool for studying the specific contribution of AMPA receptors to glutamate excitotoxicity and for evaluating the therapeutic potential of AMPA receptor modulation.

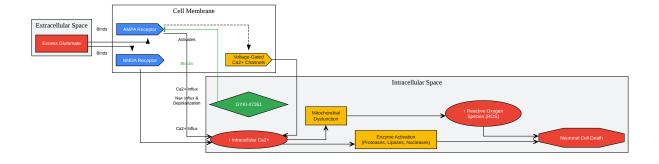
These application notes provide detailed protocols for utilizing **GYKI-47261** in both in vitro and in vivo models of glutamate excitotoxicity, along with data presentation and visualization to aid researchers in their investigations.

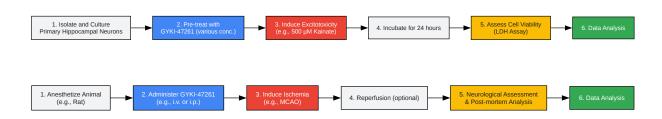


Mechanism of Action

GYKI-47261 is a 2,3-benzodiazepine that acts as a non-competitive antagonist of AMPA receptors.[5][6] It does not compete with glutamate for binding but instead binds to an allosteric site, effectively preventing the ion channel from opening even when glutamate is bound.[6] This mechanism of action is particularly advantageous in pathological conditions where glutamate levels are excessively high, as the antagonist's efficacy is not overcome by the high concentration of the agonist.[6] **GYKI-47261** has been shown to have an IC50 of 2.5 μM for the inhibition of AMPA receptor-mediated currents.[4][5]

Signaling Pathway of Glutamate Excitotoxicity







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